

Application Notes and Protocols for Data Management and Sharing Plans

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for principal investigators on creating and implementing robust Data Management and Sharing Plans (DMSP). Adherence to these protocols will facilitate compliance with funding agency requirements, such as those from the National Institutes of Health (NIH), and promote the principles of open science.

Introduction to Data Management and Sharing Plans (DMSP)

A Data Management and Sharing Plan is a formal document that outlines how research data will be handled during and after a research project.[1] The primary goal of a DMSP is to ensure that data are findable, accessible, interoperable, and reusable (FAIR).[2][3][4][5][6] Effective data management is crucial for scientific integrity, reproducibility, and maximizing the impact of research investments.[7]

The 2023 NIH Data Management and Sharing Policy mandates that all grant applications generating scientific data include a DMSP.[1][8] This policy emphasizes the importance of sharing scientific data to accelerate biomedical research discovery.[8]

The FAIR Guiding Principles

The FAIR principles are a set of guiding principles to improve the findability, accessibility, interoperability, and reuse of digital assets.[2][3][4]



- Findable: Data and metadata should be easy to find by both humans and computers. This is achieved through the assignment of globally unique and persistent identifiers (e.g., a Digital Object Identifier or DOI) and rich metadata.[2][3][4]
- Accessible: Data and metadata should be retrievable by their identifier using a standardized communications protocol. The protocol should be open, free, and universally implementable.
 [2][4][6]
- Interoperable: Data should be able to be integrated with other data, applications, and workflows for analysis, storage, and processing.[2][4] This involves the use of formal, accessible, shared, and broadly applicable language for knowledge representation.
- Reusable: The ultimate goal of FAIR is to optimize the reuse of data. To achieve this, metadata and data should be well-described so that they can be replicated and/or combined in different settings.[2][4]

Core Elements of an NIH Data Management and Sharing Plan

The NIH DMSP consists of six core elements. The following table summarizes these elements and provides key considerations for each.



Element	Description	Key Considerations for Principal Investigators
1. Data Type	Describe the scientific data to be generated, managed, and shared.	- Specify the types of data (e.g., genomic, imaging, clinical) Indicate the data modality (e.g., raw, processed) Estimate the amount of data to be generated Identify which data will be preserved and shared, with a rationale.[9][10]
2. Related Tools, Software, and/or Code	Identify any specialized tools, software, or code needed to access and interpret the data.	- List the names and versions of any required software Specify if the tools are open- source or proprietary Provide information on where to access the tools.[9][10]
3. Standards	Describe the standards that will be applied to the scientific data and metadata.	- Identify the data and metadata standards for your field (e.g., CDISC for clinical trials) Specify the use of common data elements and controlled vocabularies If no standards exist, describe your internal standards.[9][10]
4. Data Preservation, Access, and Associated Timelines	Outline the plans for long-term preservation and access to the data.	- Name the repository or repositories where data will be deposited Specify the timeline for data submission and release Describe the persistent identifier that will be used (e.g., DOI) State the planned duration of data availability.[9][10]



5. Access, Distribution, or Reuse Considerations	Describe any factors that may affect access, distribution, or reuse of the data.	- Explain any ethical, legal, or technical limitations to data sharing Describe plans for protecting human participant privacy and confidentiality Detail any data use agreements or licenses.[9][10] [11]
6. Oversight of Data Management and Sharing	Identify the individual(s) responsible for overseeing the DMSP.	- Name the individual(s) and their roles Describe how compliance with the plan will be monitored Outline the frequency of oversight.[12]

Protocols for Key Data Management Activities Protocol 1: Data Quality Control

Objective: To ensure the accuracy, completeness, and consistency of research data throughout the data lifecycle.

Methodology:

- Develop a Data Quality Plan: Before data collection begins, create a plan that defines the data quality standards and procedures.
- Standardize Data Collection: Use standardized case report forms (CRFs) and data collection instruments to ensure consistency.[13]
- Implement Data Validation Rules: Integrate automated validation checks into the data entry system to identify errors at the point of entry.[13][14]
- Conduct Regular Data Audits: Periodically review the data for accuracy and completeness.
 [14][15]
- Establish a Query Resolution Process: Develop a system for identifying, tracking, and resolving data discrepancies.



Maintain an Audit Trail: Track all changes made to the data, including who made the change,
 when it was made, and the reason for the change.[13][15]

Data Quality Control Checklist:

Are all data fields clearly defined in a data dictionary?

Are data entry instructions provided to all personnel?

Are automated edit checks in place to prevent common errors?

Is there a process for double data entry or source data verification?

Are regular data quality reports generated and reviewed?

Is there a documented procedure for resolving data queries?

Is a complete audit trail maintained for all data modifications?

Protocol 2: Data Anonymization

Objective: To protect the privacy of research participants by removing or altering personally identifiable information (PII) from datasets.[16][17]

Methodology:

- · Identify Direct and Indirect Identifiers:
 - Direct Identifiers: Information that can directly identify an individual (e.g., name, address, social security number).[18][19]
 - Indirect Identifiers: Information that can be combined with other information to identify an individual (e.g., date of birth, zip code, rare diagnosis).[18][19]
- Choose an Appropriate De-identification Method: Select a method based on the data type and the level of risk. The two primary methods under HIPAA are the Safe Harbor method and the Expert Determination method.[17][18][20]



- Apply De-identification Techniques: Use one or more of the techniques described in the table below to remove or modify identifiers.
- Document the De-identification Process: Maintain a record of all de-identification steps taken.
- Assess the Risk of Re-identification: After de-identification, evaluate the likelihood that an individual can be re-identified from the data.

Comparison of Data Anonymization Techniques

Technique	Description	Strengths	Weaknesses
Suppression	Removing entire records or specific data points.	Simple to implement.	Can lead to significant data loss and reduced utility.
Generalization	Reducing the precision of data (e.g., replacing age with an age range).	Preserves some data utility while reducing identifiability.	Can still be vulnerable to re-identification if not done carefully.
Pseudonymization	Replacing identifiers with a code or pseudonym.	Allows for linking of data for the same individual without revealing their identity.	The key linking the pseudonym to the identifier must be securely stored.
Data Swapping	Exchanging attribute values between records.	Preserves the statistical properties of the data.	Can be complex to implement correctly.
Noise Addition	Adding random noise to numerical data.	Can provide strong privacy guarantees (differential privacy).	Can reduce the accuracy of the data for some analyses.

Long-Term Data Archiving and Preservation

Objective: To ensure that research data remains accessible and usable for future research.[21] [22][23][24][25]



Best Practices:

- Select a Trustworthy Repository: Choose a repository that has a clear mission to preserve and provide access to data, assigns persistent identifiers, and has a sustainability plan.[26]
 [27][28]
- Use Open and Standard File Formats: Whenever possible, store data in non-proprietary formats to avoid obsolescence.[21]
- Create Comprehensive Metadata: Detailed metadata is essential for others to understand and reuse your data.[21]
- Follow the 3-2-1 Rule for Backups: Maintain at least three copies of your data on two different types of media, with one copy stored off-site.[23]
- Establish Data Retention Policies: Define how long the data will be retained, taking into account funder and institutional requirements.[23]

Data Retention Policies of Major Funding Agencies

Funding Agency	Data Retention Requirement
NIH (National Institutes of Health)	Financial and programmatic records, supporting documents, statistical records, and all other records that are required by the terms of a grant must be retained for a period of 3 years from the date the annual Federal Financial Report (FFR) is submitted.[9]
NSF (National Science Foundation)	Data should be retained for a minimum of three years after the conclusion of the award or three years after public release, whichever is later.[23]
European Commission (Horizon Europe)	Research data must be managed in line with the FAIR principles. A Data Management Plan is mandatory and should specify the data to be retained. In principle, data should be preserved for at least 10 years.[10][18]



Example Costs for Data Management and Sharing

Budgeting for data management and sharing is a critical part of the grant proposal process.[29] [30][31][32][33] The following table provides examples of potential costs.

Cost Category	Example Costs
Personnel	- Data Manager/Curator: 0.1 - 1.0 FTE depending on project size and complexity.[27]- Statistician: 5% - 20% effort on a grant.[15]- IT Support for data management tasks.
Software & Hardware	- Electronic Data Capture (EDC) System: \$1,000 - \$5,000+ per month.[4]- Clinical Trial Management System (CTMS): \$4,000 - \$500,000+ for the first year.[33][34]- Data analysis software licenses High-capacity storage servers.
Data Repositories	- Dryad: Data Publishing Charges (DPCs) start at \$120 per dataset, though often covered by institutional memberships.[6][21]- Figshare+: One-time Data Publishing Charge (DPC) based on storage, e.g., \$395 for 100GB.[2][3][16][26] [32]- Zenodo: Free for datasets up to 50GB per record.[1][2][5][7][22]
Other Costs	- Data Curation Fees: Can range from a few hundred to several thousand dollars per dataset Publication fees for data papers Training for staff on data management practices.

Visualizing Data Management Workflows Research Data Lifecycle

The following diagram illustrates the key stages of the research data lifecycle, from initial planning to long-term preservation and reuse.[34][35][36][37]





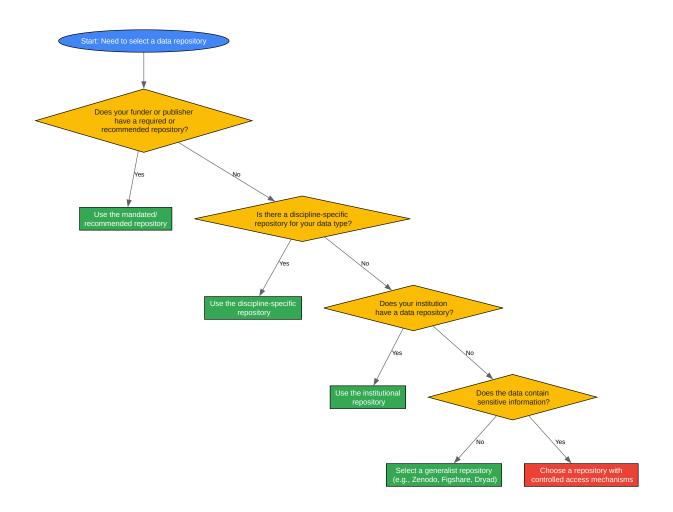
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A simplified workflow of the research data lifecycle.

Decision Tree for Selecting a Data Repository

This diagram provides a decision-making framework to assist researchers in selecting an appropriate data repository for their research data.[26][27][28][38][39]





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A decision tree for choosing a suitable data repository.



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